molecular formula C11H10BrN B11872219 (5-Bromonaphthalen-1-yl)methanamine

(5-Bromonaphthalen-1-yl)methanamine

Cat. No.: B11872219
M. Wt: 236.11 g/mol
InChI Key: URYBNZXHAKEZTF-UHFFFAOYSA-N
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Description

(5-Bromonaphthalen-1-yl)methanamine is a brominated aromatic primary amine with the molecular formula C₁₁H₁₀BrN. It consists of a naphthalene ring substituted with a bromine atom at position 5 and a methanamine (-CH₂NH₂) group at position 1 (Figure 1). Its primary amine group allows for further functionalization, such as acetylation or alkylation.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

(5-bromonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2

InChI Key

URYBNZXHAKEZTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Br)CN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-Bromonaphthalen-1-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, naphthalen-1-ylmethanamine, and various substituted naphthalenes .

Scientific Research Applications

(5-Bromonaphthalen-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromonaphthalen-1-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

a) (5-Bromonaphthalen-2-yl)methanamine
  • Structural Difference : The methanamine group is at position 2 of the naphthalene ring instead of position 1.
  • Impact: Positional isomerism affects electronic distribution and steric hindrance.
  • Synthetic Relevance : While direct data on this isomer is scarce, related naphthalen-2-yl methanamines (e.g., (4-tert-butylphenyl)-N-methyl-N-((naphthalen-2-yl)methyl)methanamine) show yields >70% in synthetic protocols, suggesting efficient routes for analogues .
b) (5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine
  • Structural Difference : A benzodiazol ring replaces the naphthalene system, with an ethyl group and bromine at positions 1 and 5, respectively.
  • Molecular Weight : 254.13 g/mol (vs. 236.11 g/mol for the target compound).
  • Such features are critical in drug design, particularly for kinase inhibitors or antimicrobial agents .

Halogen-Substituted Analogues

a) 1-(5-Bromofuran-2-yl)-N-methylmethanamine (CAS 889943-39-9)
  • Similarity Score : 0.91 (structural similarity to the target compound) .
  • Structural Difference : A furan ring replaces naphthalene, with bromine at position 5 and a methylated amine.
  • Molecular Formula: C₆H₉BrNO.
  • Impact : The furan ring’s reduced aromaticity compared to naphthalene decreases planarity and alters electronic properties. This may reduce stacking interactions in biological systems but improve solubility in polar solvents .
b) (5-Bromobenzo[b]furan-2-yl)methylamine (CAS 165736-51-6)
  • Structural Difference : A benzo[b]furan system with bromine at position 5 and a methylamine group at position 2.
  • Molecular Weight : 226.07 g/mol.
  • This compound’s bioactivity in antifungal or cytotoxic assays is undocumented but structurally resembles known bioactive furan derivatives .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
(5-Bromonaphthalen-1-yl)methanamine C₁₁H₁₀BrN 236.11 Naphthalene, Br at C5, -CH₂NH₂ at C1 High hydrophobicity; limited commercial availability
(5-Bromo-2-chloropyridin-3-yl)methanamine C₆H₆BrClN₂ 221.48 Pyridine ring, Br at C5, Cl at C2 Used in safety studies; requires stringent handling
(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine C₁₀H₁₂BrN₃ 254.13 Benzodiazol, Br at C5, ethyl at N1 Enhanced basicity; potential CNS activity
1-(5-Bromofuran-2-yl)-N-methylmethanamine C₆H₉BrNO 207.05 Furan, Br at C5, -N(CH₃)CH₂- Moderate solubility; high synthetic versatility

Biological Activity

(5-Bromonaphthalen-1-yl)methanamine, a substituted naphthalene derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound, characterized by the presence of a bromine atom at the 5-position of the naphthalene ring and a methanamine group, exhibits properties that suggest it could serve as a lead compound in therapeutic applications.

The molecular formula of this compound is CHBrClN, with a molecular weight of 272.57 g/mol. It typically appears as a dark brown solid with a melting point range of 66-68 °C. Its solubility profile shows slight solubility in chloroform and minimal solubility in methanol, which is relevant for its application in biological assays .

Research indicates that this compound acts as an inhibitor against specific mutations, particularly KRAS G12D, which is associated with various cancers. This inhibition suggests that the compound may interfere with cancer cell proliferation by targeting pathways involved in tumor growth regulation . The exact biochemical mechanisms are still under investigation but may involve interactions with enzymes or proteins critical to cancer cell survival.

Anticancer Properties

The primary focus of studies on this compound has been its anticancer potential. Preliminary findings indicate that it may effectively inhibit the growth of cancer cells harboring KRAS mutations. Additional studies have suggested that related compounds exhibit varying degrees of activity against other cancer types, highlighting the need for further exploration .

Comparative Analysis

A comparative analysis with structurally similar compounds provides insight into the unique biological activity of this compound:

Compound NameCAS NumberKey Features
(4-Bromonaphthalen-1-yl)methanamine hydrochloride1049727-47-0Similar structure but differs in bromine position; potential different activity
5-Bromonaphthalen-1-amine4766-33-0A direct precursor without the methanamine group; used for similar applications
1-Naphthalenemethanamine13417-00-6Lacks bromine substitution; serves different synthetic pathways

This table illustrates how this compound's specific substitution pattern contributes to its distinct biological activities compared to other naphthalene derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated compounds similar to this compound. For instance:

  • Antitumor Activity : A study highlighted that certain brominated compounds exhibit significant antitumor effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies : Research on related naphthalene derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
  • Inhibition Mechanisms : Investigations into the inhibition mechanisms reveal that these compounds may disrupt metabolic pathways essential for pathogen survival or tumor growth, although specific pathways for this compound remain to be fully elucidated .

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